REACTION_CXSMILES
|
[C:1]1([CH2:9][OH:10])[CH:6]=[CH:5][C:4]([CH2:7][OH:8])=[CH:3][CH:2]=1.C(O)(=O)C.Br([O-])(=O)=O.[Na+]>O>[CH:3]1[C:4]([CH:7]=[O:8])=[CH:5][CH:6]=[C:1]([CH:9]=[O:10])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
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0.55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CO)CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C1=CC(=CC=C1C=O)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |